Cas no 1597296-73-5 (4-(tert-Butoxy)-4-(iodomethyl)oxane)
4-(tert-Butoxy)-4-(iodomethyl)oxane Chemical and Physical Properties
Names and Identifiers
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- EN300-1132932
- 4-(tert-butoxy)-4-(iodomethyl)oxane
- 1597296-73-5
- 2H-Pyran, 4-(1,1-dimethylethoxy)tetrahydro-4-(iodomethyl)-
- 4-(tert-Butoxy)-4-(iodomethyl)oxane
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- Inchi: 1S/C10H19IO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3
- InChI Key: JUGQQDABNAIRAA-UHFFFAOYSA-N
- SMILES: ICC1(CCOCC1)OC(C)(C)C
Computed Properties
- Exact Mass: 298.04298g/mol
- Monoisotopic Mass: 298.04298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- Boiling Point: 293.2±25.0 °C(Predicted)
4-(tert-Butoxy)-4-(iodomethyl)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132932-1.0g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1132932-0.05g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1132932-0.1g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1132932-0.25g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1132932-0.5g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1132932-1g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1132932-2.5g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1132932-5g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1132932-10g |
4-(tert-butoxy)-4-(iodomethyl)oxane |
1597296-73-5 | 95% | 10g |
$3929.0 | 2023-10-26 |
4-(tert-Butoxy)-4-(iodomethyl)oxane Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-(tert-Butoxy)-4-(iodomethyl)oxane
Market Research and Analysis of 4-(tert-Butoxy)-4-(iodomethyl)oxane (1597296-73-5)
4-(tert-Butoxy)-4-(iodomethyl)oxane, identified by the CAS registry number 1597296-73-5, is a specialized chemical compound with significant applications in the fields of organic synthesis, drug discovery, and advanced material science. This compound has garnered attention due to its unique structural properties, which make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.
The global market for such specialized chemicals is driven by the increasing demand for innovative drugs and advanced materials. The compound's ability to serve as a versatile building block in organic synthesis has positioned it as a critical component in various research and development pipelines. Its application extends to the creation of bioactive molecules, where its iodomethyl group facilitates key transformations, such as nucleophilic substitutions and cross-coupling reactions.
Recent studies have highlighted the potential of 4-(tert-Butoxy)-4-(iodomethyl)oxane in the development of antiviral agents and anticancer drugs. Its structural flexibility allows for the incorporation of diverse functional groups, enabling researchers to explore a wide range of therapeutic targets. Additionally, its compatibility with modern synthetic methodologies, such as Suzuki-Miyaura coupling and other transition-metal catalyzed reactions, further enhances its utility in drug discovery programs.
The supply chain for this compound is concentrated among a few specialized chemical manufacturers who cater to the needs of academic institutions, pharmaceutical companies, and research organizations. The demand for 1597296-73-5 is expected to grow steadily as more research projects progress from the discovery phase to preclinical trials. However, challenges such as cost optimization and scalability remain critical considerations for its widespread adoption.
In conclusion, 4-(tert-Butoxy)-4-(iodomethyl)oxane represents a promising tool in the arsenal of modern chemical synthesis. Its role in advancing drug discovery and material science underscores its importance in the global chemical market. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to expand further.
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